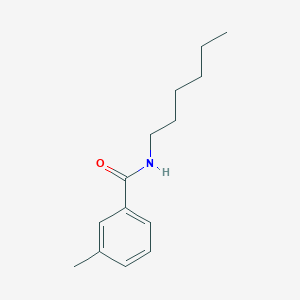

N-hexyl-3-methylbenzamide

Description

Contextualization within the Broader Benzamide (B126) Compound Class

Benzamides are a class of chemical compounds characterized by a benzene (B151609) ring attached to an amide functional group (-C(=O)N-). This structural motif is a cornerstone in medicinal chemistry and materials science. The versatility of the benzamide scaffold allows for extensive modification at both the benzene ring and the amide nitrogen, leading to a vast library of derivatives with diverse properties. science.govscience.gov Substituents on the aromatic ring and the nitrogen atom significantly influence the compound's electronic properties, conformation, and ability to form hydrogen bonds. science.gov These modifications are crucial in tailoring the molecule for specific applications, from enzyme inhibitors to ligands for receptors. nih.govmdpi.com

N-hexyl-3-methylbenzamide is a specific example of an N-substituted benzamide. Here, a hexyl group is attached to the amide nitrogen, and a methyl group is located at the 3-position (meta-position) of the benzene ring. This particular substitution pattern defines its chemical identity and influences its interactions with biological systems and its physical properties.

Historical Context and Current Academic Interest in N-Substituted Benzamides

The synthesis and study of N-substituted benzamides have a long history in organic chemistry. Early research often focused on fundamental reaction mechanisms and the synthesis of amides as a key chemical transformation. walisongo.ac.idresearchgate.net A well-known member of this class is N,N-diethyl-3-methylbenzamide (DEET), a widely used insect repellent, which shares the 3-methylbenzamide (B1583426) core structure. walisongo.ac.idcymitquimica.comopenagrar.de The extensive research into DEET has provided a foundation for understanding how substitutions on the benzamide scaffold affect molecular properties and biological activity. walisongo.ac.idresearchgate.net

Current academic interest in N-substituted benzamides is driven by their potential as highly specific molecular tools and therapeutic agents. nih.govresearchgate.net Researchers are exploring how variations in the N-substituent and the aromatic ring can fine-tune a compound's activity. For instance, the length and nature of the alkyl chain on the nitrogen, such as the hexyl group in this compound, can impact lipophilicity and how the molecule fits into a binding pocket. The development of novel catalytic methods, including those using iron, palladium, or rhodium, has also facilitated the synthesis of a wide array of benzamide derivatives for screening and study. science.gov This has led to the discovery of benzamides with applications as histone deacetylase (HDAC) inhibitors and receptor antagonists. science.govnih.gov

Foundational Research Areas Pertaining to this compound

The primary research focus for this compound lies in its activity as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is an ion channel that is activated by cold temperatures and cooling agents like menthol. By blocking this channel, this compound serves as a valuable chemical probe to study the physiological roles of TRPM8.

Research in this area involves using the compound to investigate the function of TRPM8 in sensory processes. Its ability to inhibit the channel allows scientists to explore the mechanisms of cold sensation and its modulation. This research is crucial for understanding how the nervous system processes temperature and for identifying potential pathways for therapeutic intervention in conditions related to sensory perception. A study published in 2019 detailed the synthesis of this compound as part of a broader investigation into amide compounds, confirming its structure via NMR spectroscopy. mdpi.com

Chemical and Physical Properties

The specific arrangement of the hexyl and methyl groups on the benzamide scaffold imparts distinct physical and chemical properties to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₁NO | cas.org |

| Molecular Weight | 219.32 g/mol | cas.org |

| Appearance | White solid | mdpi.com |

| ¹H-NMR Data (400 MHz, Chloroform-d) | δ 7.51 (s, 1H), 7.49–7.42 (m, 1H), 7.20 (d, J = 4.7 Hz, 2H), 6.30 (s, 1H), 3.44–3.27 (m, 2H), 2.29 (s, 3H), 1.58–1.44 (m, 2H), 1.32–1.16 (m, 6H) | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The synthesis of this compound can be achieved through standard amidation reactions, for example, via a one-pot transamidation of an activated amide. mdpi.com Such synthetic routes are part of a wider effort in organic chemistry to develop efficient methods for creating diverse amide libraries for research purposes. acs.orgacs.org

Structure

3D Structure

Properties

CAS No. |

349403-63-0 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-hexyl-3-methylbenzamide |

InChI |

InChI=1S/C14H21NO/c1-3-4-5-6-10-15-14(16)13-9-7-8-12(2)11-13/h7-9,11H,3-6,10H2,1-2H3,(H,15,16) |

InChI Key |

YDRYQLGZSXFHEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C1=CC=CC(=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N Hexyl 3 Methylbenzamide

Strategies for Amide Bond Formation in N-Substituted Benzamides

The construction of the amide linkage between 3-methylbenzoic acid and hexylamine (B90201) can be achieved through several strategic pathways. These methods vary in their reagents, conditions, and efficiency, offering a versatile toolkit for the synthetic chemist.

Carboxylic Acid and Amine Coupling Reagent Approaches (e.g., COMU, CDI)

Coupling reagents are instrumental in facilitating the condensation of carboxylic acids and amines by activating the carboxyl group, thereby promoting nucleophilic attack by the amine.

COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)) stands out as a third-generation uronium-type coupling reagent. libretexts.orgrsc.org It is recognized for its high efficiency, safety profile, and the generation of water-soluble byproducts, which simplifies purification processes. libretexts.orgrsc.org The synthesis of N,N-diethyl-3-methylbenzamide (DEET), a structurally related amide, has been successfully demonstrated using COMU in a one-pot reaction with m-toluic acid and diethylamine. chemistrystudent.comresearchgate.netwalisongo.ac.id This procedure is notable for its operational simplicity and the visual monitoring of the reaction progress, as the solution changes color from yellow to orange upon completion. researchgate.net The use of COMU often requires only one equivalent of a base and can be performed under mild conditions, including in aqueous micellar media, highlighting its environmental advantages. nih.govorganic-chemistry.orgsavemyexams.com

CDI (1,1'-Carbonyldiimidazole) is another widely used coupling agent for amide bond formation. Current time information in Bangalore, IN.acs.org It offers a milder alternative to acid chlorides and avoids the formation of harsh byproducts. Current time information in Bangalore, IN. The reaction proceeds through an acylimidazolide intermediate, which then reacts with the amine. The primary byproducts, carbon dioxide and imidazole, are innocuous and easily removed. Current time information in Bangalore, IN.bohrium.com While CDI is effective, the resulting imidazolide (B1226674) intermediate is less reactive than an acid chloride, which may necessitate a catalyst to promote the reaction. acs.org

| Coupling Reagent | Key Features | Byproducts |

| COMU | High efficiency, enhanced safety, water-soluble byproducts, visual reaction monitoring. libretexts.orgrsc.orgresearchgate.net | Water-soluble morpholine (B109124) and urea (B33335) derivatives. libretexts.org |

| CDI | Mild reaction conditions, avoids harsh reagents, innocuous byproducts. Current time information in Bangalore, IN. | Carbon dioxide, imidazole. Current time information in Bangalore, IN. |

Acid Halide Acylation Protocols

The reaction of an acid halide, specifically 3-methylbenzoyl chloride, with hexylamine represents a traditional and robust method for synthesizing N-hexyl-3-methylbenzamide. This nucleophilic addition-elimination reaction is typically rapid and high-yielding. libretexts.orgsavemyexams.com

The protocol involves the initial conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride, commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comlibretexts.orgdocbrown.info The resulting acid chloride is then treated with hexylamine. The lone pair of electrons on the nitrogen atom of hexylamine attacks the electrophilic carbonyl carbon of the acid chloride. savemyexams.comchemguide.co.uk This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. libretexts.orgchemistrystudent.comchemguide.co.uk An excess of the amine or the addition of a non-nucleophilic base is often required to neutralize the hydrogen chloride byproduct. libretexts.org

Oxidative Coupling Methodologies

Oxidative coupling presents a modern and atom-economical approach to amide synthesis, directly forming the amide bond from precursors without pre-activation of the carboxylic acid. One such strategy is the oxidative amidation of an aldehyde. In the context of this compound, this would involve the reaction of 3-methylbenzaldehyde (B113406) with hexylamine in the presence of an oxidant and a catalyst.

Various catalytic systems have been developed for this transformation, often employing transition metals like copper or iron. bohrium.comacs.orgorganic-chemistry.orgnih.gov For instance, a copper-catalyzed system using tert-butyl hydroperoxide (TBHP) as the oxidant can efficiently couple aldehydes with amine hydrochloride salts. acs.orgorganic-chemistry.org This method is advantageous as it uses readily available starting materials and proceeds under mild conditions. nih.gov Another approach involves the aerobic oxidative coupling of an alcohol and an amine, catalyzed by a copper/nitroxyl system, which offers excellent functional group compatibility and produces only water as a byproduct. nih.govacs.org

Aminolysis Reactions for Amide Generation

Aminolysis involves the reaction of an amine with an ester or another amide to generate a new amide. To synthesize this compound, one could employ the aminolysis of a methyl or ethyl ester of 3-methylbenzoic acid with hexylamine.

While the aminolysis of unactivated esters is generally a slow process due to the poor leaving group ability of the alkoxy group, various catalytic systems have been developed to facilitate this reaction. chemistrysteps.com Recent advancements include the use of biocatalysts, such as lipases, which can effectively catalyze the aminolysis of esters with amines, including hexylamine, in aqueous environments. acs.org Additionally, the process of reversible aminolysis has been explored, allowing for the modification of polymers through the reaction of activated esters with amines like n-hexylamine. chemrxiv.orgrsc.org

Selective N-Alkylation Processes for Hexyl Chain Introduction

Ruthenium-catalyzed N-alkylation of amides with primary alcohols offers a direct method for this transformation. oup.com For example, benzamide (B126) can be reacted with 1-octanol (B28484) in the presence of a ruthenium catalyst to yield N-octylbenzamide. oup.com Similarly, cobalt nanoparticle-catalyzed N-alkylation of benzamides with alcohols has been demonstrated as an efficient protocol with a broad substrate scope. nih.govresearchgate.net These methods proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes a condensation-reduction sequence with the amide.

Mechanistic Investigations of Benzamide Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and expanding their scope.

The coupling reagent-mediated amide formation with CDI proceeds via the initial reaction of the carboxylic acid with CDI to form a highly reactive N-acylimidazolium species. This intermediate is then attacked by the amine, leading to the formation of a tetrahedral intermediate which collapses to yield the amide and regenerate the imidazole. Current time information in Bangalore, IN.

In acid halide acylation , the mechanism is a classic nucleophilic addition-elimination. The lone pair on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride. chemguide.co.uklibretexts.org This forms a tetrahedral intermediate which then eliminates a chloride ion, and a subsequent deprotonation of the nitrogen atom yields the final amide product. libretexts.orgsavemyexams.comchemguide.co.uk

The oxidative amidation of aldehydes is proposed to initiate with the formation of a hemiaminal intermediate from the aldehyde and the amine. acs.org This intermediate is then oxidized by the catalytic system to the corresponding amide. For instance, in copper-catalyzed reactions, a Cu(I) species may be oxidized to Cu(II) or Cu(III) during the process, which then facilitates the oxidation of the hemiaminal. acs.org

Aminolysis of esters follows a nucleophilic addition-elimination pathway. The amine attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. The expulsion of the alkoxy leaving group then leads to the formation of the amide. chemistrysteps.com The rate of this reaction is often limited by the basicity and leaving group ability of the alkoxide. chemistrysteps.com

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific studies on the green synthesis of this compound are not extensively documented, valuable insights can be drawn from research on the closely related and widely studied compound, N,N-diethyl-3-methylbenzamide (DEET). umich.eduresearchgate.netosti.gov

One key aspect of green chemistry is the use of safer solvents. Traditional amide synthesis often employs solvents that are toxic or environmentally harmful. Research has shown that N,N-diethyl-3-methylbenzamide (DEET) itself can act as a "greener" solvent for the synthesis of metal-organic frameworks (MOFs), suggesting its potential as a less toxic alternative to formamide (B127407) solvents in other applications. osti.govacs.org This raises the possibility of using this compound or similar compounds as solvents in related syntheses to reduce environmental impact.

Another green approach involves the use of one-pot synthesis methods, which reduce the number of steps, minimize waste from purification of intermediates, and save time and energy. nih.govwalisongo.ac.idsioc-journal.cn A one-pot transamidation reaction has been reported for the synthesis of this compound, which aligns with the principles of atom economy and waste reduction. nih.govmdpi.com

Furthermore, the development of catalytic systems that are efficient and can be recycled contributes to greener synthesis. The use of solid acid catalysts or catalysts that can be easily separated from the reaction mixture simplifies purification and reduces waste. evitachem.com

Recent advancements in synthetic methodology also highlight the use of alternative energy sources to drive reactions more efficiently. Techniques such as microwave irradiation and ultrasonic irradiation have been shown to accelerate reaction rates, improve yields, and often allow for the use of less harsh reaction conditions, thereby contributing to a greener synthetic process. evitachem.comorgchemres.org For instance, microwave-assisted synthesis can significantly shorten reaction times compared to conventional heating. orgchemres.org

The table below outlines some green chemistry approaches that are applicable to the synthesis of this compound, based on findings for related compounds.

| Green Chemistry Principle | Application in Benzamide Synthesis | Reference |

| Safer Solvents | Use of less toxic solvents like N,N-diethyl-3-methylbenzamide (DEET) as a replacement for formamides. | osti.gov |

| Atom Economy | One-pot synthesis to minimize the formation of by-products. | nih.govwalisongo.ac.id |

| Energy Efficiency | Use of microwave or ultrasonic irradiation to reduce reaction times and energy consumption. | evitachem.comorgchemres.org |

| Catalysis | Employment of recyclable solid acid catalysts or efficient metal catalysts to minimize waste. | evitachem.com |

| Waste Reduction | Simplified work-up procedures and one-pot reactions to reduce the generation of waste. | sioc-journal.cn |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. Future research should focus on the direct application and quantification of these green methodologies for the synthesis of this specific compound.

Sophisticated Spectroscopic and Analytical Techniques for N Hexyl 3 Methylbenzamide Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the detailed carbon-hydrogen framework of N-hexyl-3-methylbenzamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped.

In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton environment in the molecule. The aromatic protons of the 3-methylphenyl group typically appear as a complex multiplet in the downfield region (δ 7.20-7.65 ppm), influenced by the electron-withdrawing effect of the amide group. rsc.org The proton of the amide (N-H) is expected to produce a broad signal, often a triplet, around δ 6.20 ppm, with its chemical shift and broadness being sensitive to solvent and concentration. rsc.org

The protons of the n-hexyl chain exhibit characteristic upfield signals. The two protons on the carbon adjacent to the nitrogen (α-CH₂) are deshielded by the amide group and appear as a triplet around δ 3.40 ppm. The subsequent methylene (B1212753) groups (β, γ, δ, ε-CH₂) create overlapping multiplets in the δ 1.30-1.60 ppm range. The terminal methyl group (CH₃) of the hexyl chain appears as a triplet at approximately δ 0.90 ppm. The methyl group attached to the aromatic ring is a sharp singlet around δ 2.39 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.20 - 7.65 | Multiplet | 4H |

| Amide N-H | ~6.20 | Broad Triplet | 1H |

| N-CH₂ (α) | ~3.40 | Triplet | 2H |

| Ring-CH₃ | ~2.39 | Singlet | 3H |

| -CH₂- (β, γ, δ, ε) | 1.30 - 1.60 | Multiplet | 8H |

Data is inferred from spectra of structurally similar compounds like 3-Methylbenzamide (B1583426) and N-Hexylbenzamide. rsc.orgnih.gov

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The carbonyl carbon (C=O) of the amide is highly deshielded and appears significantly downfield, typically around δ 168-171 ppm. rsc.orgrsc.org The aromatic carbons produce several signals between δ 124 and 139 ppm; the carbon attached to the amide group (C1) and the methyl-substituted carbon (C3) are distinctly identifiable. rsc.org

The carbons of the hexyl chain are observed in the upfield region. The α-carbon (attached to the nitrogen) is found around δ 40 ppm, while the other methylene carbons appear between δ 22 and 32 ppm. The terminal methyl carbon of the hexyl group has a chemical shift of approximately δ 14 ppm. rsc.org The methyl carbon on the aromatic ring resonates at about δ 21 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 - 171 |

| Aromatic C (quaternary) | 133 - 139 |

| Aromatic C-H | 124 - 133 |

| N-CH₂ (α) | ~40 |

| -CH₂- (β) | ~32 |

| -CH₂- (γ) | ~27 |

| -CH₂- (δ) | ~29 |

| -CH₂- (ε) | ~22 |

| Ring-CH₃ | ~21 |

Data is inferred from spectra of structurally similar compounds like 3-Methylbenzamide and other N-alkyl benzamides. rsc.orgrsc.org

While less common than ¹H or ¹³C NMR, ¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom in the amide linkage. researchgate.net For secondary amides like this compound, the ¹⁵N chemical shift is sensitive to factors such as resonance, steric hindrance, and hydrogen bonding. rsc.orgnsf.gov The delocalization of the nitrogen's lone pair of electrons into the carbonyl group (amide resonance) results in a specific chemical shift range, typically between 100 and 150 ppm relative to a standard like nitromethane. nsf.gov Studying ¹⁵N chemical shifts can provide quantitative data on the degree of planarity and electronic delocalization within the amide bond, which are fundamental to its chemical properties. nsf.govarkat-usa.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is utilized to determine the molecular weight and confirm the molecular formula of this compound. In electron ionization (EI) MS, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₄H₂₁NO), the expected molecular ion peak would be at m/z 219.

The fragmentation pattern provides structural information. Key fragmentation pathways for this molecule include:

Alpha-cleavage: The bond between the carbonyl group and the nitrogen is a common cleavage point, as is the bond between the nitrogen and the hexyl group.

Acylium Ion Formation: Cleavage of the N-C(hexyl) bond can generate a stable 3-methylbenzoyl cation at m/z 119. nih.gov This is often a prominent peak in the spectrum of N-substituted toluamides. nih.gov

Alkyl Chain Fragmentation: The hexyl chain can fragment, leading to a series of peaks separated by 14 mass units (CH₂), which is characteristic of aliphatic chains. libretexts.orgmsu.edu

McLafferty Rearrangement: Primary amides often show a base peak from this rearrangement, which could also be a possible pathway for this secondary amide. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 219 | [M]⁺ | Molecular Ion |

| 134 | [M - C₆H₁₃]⁺ | Loss of hexyl radical |

| 119 | [CH₃C₆H₄CO]⁺ | Formation of 3-methylbenzoyl cation (acylium ion) |

Data is inferred from fragmentation patterns of related molecules like N-Ethyl-3-methylbenzamide and general principles of mass spectrometry. nih.govlibretexts.orgmsu.edu

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the key characteristic absorptions confirm the presence of the amide and hydrocarbon components.

N-H Stretch: A moderate to strong, sharp absorption band appears around 3300-3500 cm⁻¹, characteristic of the N-H bond in a secondary amide. utdallas.edulibretexts.org

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), while aliphatic C-H stretches from the hexyl and methyl groups appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.czmasterorganicchemistry.com

C=O Stretch (Amide I Band): A very strong and sharp absorption, characteristic of the carbonyl group in an amide, is found in the region of 1630-1690 cm⁻¹. masterorganicchemistry.comucla.edu This is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II Band): This band, resulting from a combination of N-H bending and C-N stretching, appears as a strong absorption around 1510-1570 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3300 - 3500 | Strong, Sharp |

| C-H Stretch | Aromatic | 3030 - 3100 | Medium |

| C-H Stretch | Aliphatic | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | Amide Carbonyl | 1630 - 1690 | Very Strong, Sharp |

| N-H Bend (Amide II) | Amide | 1510 - 1570 | Strong |

Data is based on established IR spectroscopy correlation tables and data for similar amide compounds. nih.govutdallas.edulibretexts.orgucla.edu

Advanced Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for verifying the purity of synthesized this compound and for its isolation from reaction mixtures.

Gas Chromatography (GC) , often coupled with a Mass Spectrometry detector (GC-MS), is well-suited for analyzing volatile and thermally stable compounds like this compound. The compound is separated from impurities based on its boiling point and interactions with a stationary phase inside a capillary column. rsc.org A non-polar column, such as one with a polydimethylsiloxane (B3030410) phase (e.g., HP-5MS or DB-1), is typically effective. rsc.orgmdpi.com The retention time provides a measure of purity, while the coupled MS detector confirms the identity of the peak. mdpi.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, particularly for less volatile compounds or as an orthogonal method to GC. In reverse-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The compound's purity is determined by the presence of a single, sharp peak in the chromatogram, detected by a UV detector (as the aromatic ring is a chromophore) or a mass spectrometer (LC-MS). nih.gov

Structure Activity Relationship Sar Investigations of N Hexyl 3 Methylbenzamide Derivatives

The Critical Role of N-Alkyl Chain Length on Biological and Material Functionality

The length of the N-alkyl chain is a determining factor for the biological and material properties of N-alkylbenzamides. The hexyl group in N-hexyl-3-methylbenzamide provides a specific balance of properties, and variations in this chain length can significantly alter the compound's behavior.

The N-alkyl chain directly modulates the lipophilicity of the molecule, which is a critical parameter for its interaction with biological systems and its properties in materials science.

Biological Activity: An optimal alkyl chain length is often required for maximal biological activity. In a series of N-alkyl nitrobenzamides studied for antimycobacterial activity, the length of the N-alkyl group was found to be a key determinant of efficacy. nih.gov For instance, studies on various N-alkylammonium salts have shown that compounds with alkyl chains between twelve and sixteen carbons (n-dodecyl to n-hexadecyl) exhibit the highest bactericidal effects. chemrxiv.org This is often attributed to the "cut-off" effect, where biological activity increases with chain length up to a certain point, after which it decreases. This phenomenon is linked to the compound's ability to partition into and interact with lipid membranes. The hexyl chain provides significant lipophilicity, enhancing the ability to penetrate biological membranes. Increasing the length of the nonpolar alkyl chain generally increases the hydrophobicity of the molecule. researchgate.net

Material Properties: In the context of materials, such as in the formation of ionic liquids, the alkyl chain length influences physicochemical properties like melting point, viscosity, and solubility. Generally, increasing the alkyl chain length can lead to changes in thermal behavior and molecular packing. researchgate.net For N,N-dibutylbenzamide derivatives, the alkyl substituents contribute to increased lipophilicity compared to simpler N-alkyl benzamides. vulcanchem.com

The following table illustrates the effect of N-alkyl chain length on the antimycobacterial activity of a series of 3,5-dinitrobenzamides.

| Compound | N-Alkyl Chain Length | MIC (µg/mL) |

| Derivative 1 | C4 | 512 |

| Derivative 2 | C6 | 128 |

| Derivative 3 | C8 | 32 |

| Derivative 4 | C10 | 8 |

| Derivative 5 | C12 | 2 |

| Derivative 6 | C14 | 0.5 |

| Derivative 7 | C16 | 0.016 |

| Derivative 8 | C18 | 0.5 |

| Data derived from studies on N-alkyl nitrobenzamides, illustrating a general trend. nih.gov |

The N-hexyl chain is not a rigid structure; its conformational flexibility and steric bulk are important for receptor binding and material assembly.

Conformational Flexibility: The ability of the alkyl chain to adopt various conformations can be crucial for fitting into a binding pocket of a target protein. nih.govnih.gov Molecular dynamics simulations have shown that the conformational flexibility of alkyl chains in cations is a significant factor determining the diffusion of ions in ionic liquids. rsc.org The internal rotation of the C-N bond connecting the alkyl chain to the amide group has a large effect on the molecule's dynamic properties. rsc.org This flexibility allows the molecule to adapt its shape to match the topology of a binding site, potentially increasing binding affinity. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. In some cases, a more rigid conformation is needed to allow for the binding of guests. escholarship.org

Influence of Aromatic Ring Substituents on Activity Profiles (e.g., Methyl Group Position)

Substituents on the benzamide (B126) aromatic ring, such as the methyl group in this compound, play a pivotal role in fine-tuning the molecule's electronic properties and spatial arrangement, thereby influencing its activity profile.

The nature and position of substituents alter the electron density distribution within the aromatic ring and the amide group, which can affect binding affinity and reactivity.

Electron-Donating and Electron-Withdrawing Groups: A methyl group is a weak electron-donating group (+I effect), which can influence the reactivity of the aromatic ring and the properties of the amide bond. nih.gov The introduction of a weakly electron-donating methyl group can decrease the efficiency of certain reactions compared to an unsubstituted benzamide. researchgate.net Conversely, attaching electron-withdrawing groups, such as nitro or trifluoromethyl groups, can significantly alter electronic properties and binding affinities. nih.govresearchgate.net In some SAR studies, electron-donating groups on the benzamide core have been shown to be more potent than electron-withdrawing groups. acs.org The electronic influence of substituents can, however, sometimes have only a small effect on inhibitory activity compared to steric factors. nih.gov

The position of the substituent on the aromatic ring (ortho, meta, para) is critical and can lead to vastly different biological activities and selectivities among isomers.

Selective Interactions: The specific placement of a substituent can facilitate or hinder key interactions within a binding site. For example, a substituent at the para position might interact with a hydrophobic pocket in a receptor, while a meta-substituent might not be able to reach it. In the development of inhibitors for Mycobacterium tuberculosis, it was found that smaller, electron-rich substitutions at the C-5 position (meta to the primary amide) of the benzamide core were most active. acs.org For certain benzamide derivatives, a substituent at the 2'-position (ortho to the amide nitrogen on the aniline (B41778) ring) was found to be indispensable for inhibitory activity. nih.gov

The following table summarizes the effects of methyl group position on the anticancer activity of a sample benzamide scaffold.

| Compound | Methyl Position on Benzoyl Ring | Relative Activity |

| Parent (unsubstituted) | - | 1x |

| Derivative A | ortho (2-methyl) | ++ (Enhanced) |

| Derivative B | meta (3-methyl) | +/- (No significant change) |

| Derivative C | para (4-methyl) | ++ (Enhanced) |

| This table represents a generalized trend observed in specific studies, such as with N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, and may not be universally applicable to all benzamide scaffolds. nih.gov |

Pharmacophore Modeling and Ligand Design Principles for Benzamide Scaffolds

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For benzamide scaffolds, these models provide a blueprint for designing new, more potent, and selective ligands.

A typical pharmacophore model for a benzamide derivative might include features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide is a key hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): The amide N-H group is a crucial hydrogen bond donor.

Aromatic Ring (RA): The benzoyl ring often engages in π-π stacking or hydrophobic interactions with the target.

Hydrophobic Features (HY): The N-alkyl chain (e.g., hexyl) and substituents on the aromatic ring (e.g., methyl) provide hydrophobic interactions that are critical for anchoring the ligand in the binding pocket. nih.gov

Pharmacophore models have been successfully developed for various benzamide-based inhibitors targeting a range of proteins. For example, a pharmacophore model for novel Hepatitis B virus (HBV) capsid assembly modulators based on a benzamide scaffold identified an aromatic ring, four acceptors, a donor, and a hydrophobic group as key features. jst.go.jp Similarly, a model developed for HDAC2 inhibitors showed four essential features: one hydrogen acceptor, one hydrogen donor, one hydrophobic group, and one aromatic ring. nih.gov

The principles derived from these models guide the rational design of new derivatives. acs.org For instance, if a model indicates an unoccupied hydrophobic pocket near the N-alkyl chain, medicinal chemists might synthesize derivatives with longer or branched alkyl chains to fill that pocket and improve affinity. In the design of PROTACs (Proteolysis-targeting chimeras), conformationally locked benzamide-type derivatives have been developed to enhance stability and binding affinity to the cereblon (CRBN) E3 ligase. acs.orgnih.gov This highlights how understanding the structural requirements of the benzamide scaffold allows for its incorporation into more complex therapeutic modalities.

| Pharmacophore Feature | Corresponding Structural Moiety in this compound | Potential Interaction Type |

| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl Oxygen | Hydrogen Bonding |

| Hydrogen Bond Donor (HBD) | Amide N-H | Hydrogen Bonding |

| Aromatic Ring (RA) | 3-methylphenyl group | π-π Stacking, Hydrophobic Interaction |

| Hydrophobic Group (HY) | N-hexyl chain, Methyl group | van der Waals, Hydrophobic Interaction |

| This table illustrates the common pharmacophoric features of benzamide scaffolds and their corresponding structural elements in this compound, as identified in various modeling studies. nih.govjst.go.jpnih.gov |

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational methods are integral to modern drug discovery and chemical analysis, providing powerful tools to elucidate Structure-Activity Relationships (SAR) and to build predictive models for the biological activity of novel compounds. In the context of this compound and its derivatives, computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, are employed to understand how specific structural modifications influence their biological effects. These approaches can significantly streamline the design of new analogs with desired properties by predicting their activity before synthesis.

The core of these computational methods lies in the generation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. By correlating these descriptors with observed biological activities through statistical methods, it is possible to develop robust predictive models.

For instance, studies on various benzamide derivatives have demonstrated the utility of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Interaction Field Analysis (CoMSIA). nih.gov These techniques map the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of aligned molecules to their biological activities. The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity, thereby guiding the design of more potent analogs.

In the case of insect repellent carboxamides, a group to which this compound belongs, SAR studies have revealed distinct trends related to the N-alkyl substituent and the substitution pattern on the benzoyl ring. For example, research on a series of 33 carboxamides against the mosquito Aedes aegypti has provided valuable data that can be computationally modeled. unl.edumdpi.comresearchgate.net The toxicity data, often expressed as the lethal dose 50 (LD50), can be used as the dependent variable in QSAR models.

The following table presents data from a study on various carboxamide analogs, which helps to illustrate the structure-activity relationships that can be computationally modeled. While this compound is not explicitly listed, the data for related compounds provide insights into the expected impact of the N-hexyl and 3-methyl groups. For example, the data shows trends for different N-alkyl groups (N-butyl vs. N-cyclohexyl) and the influence of substituents on the phenyl ring. unl.edumdpi.comresearchgate.net

| Compound Name | LD50 (µ g/mosquito ) |

| N-ethyl-2-methyl-N-phenyl-benzamide | 0.53 |

| N-butyl-N-ethyl-2-methyl-benzamide | 0.81 |

| N,N-diethyl-3-methyl-benzamide (DEET) | 2.69 |

| N-ethyl-2-methyl-N-(2-methyl-2-propenyl)-benzamide | 3.65 |

| N-butyl-N-ethyl-3-phenyl-2-propenamide | 2.22 |

| N,N-bis(2-methylpropyl)-3-phenyl-2-propenamide | 15.66 |

This table is interactive. You can sort the data by clicking on the column headers.

From such data, QSAR models can be developed using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms such as Artificial Neural Networks (ANN). mdpi.com These models can then be used to predict the activity of unsynthesized compounds like this compound. The models would likely indicate that the lipophilicity and size of the N-hexyl group, along with the electronic and steric effects of the 3-methyl group on the phenyl ring, are critical determinants of activity.

Furthermore, molecular docking simulations can complement QSAR studies by providing a visual and energetic representation of how these molecules interact with their biological targets. By predicting the binding mode and affinity of this compound and its analogs within the active site of a receptor or enzyme, researchers can gain a deeper understanding of the SAR at a molecular level.

Computational Chemistry and Molecular Modeling for N Hexyl 3 Methylbenzamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These methods provide detailed information about electron distribution, molecular orbital energies, and other fundamental properties that govern a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ajrconline.org It has become a cornerstone of computational chemistry for predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost. dtu.dkresearchgate.net For N-hexyl-3-methylbenzamide, DFT calculations can elucidate its three-dimensional geometry, the distribution of electrostatic potential, and the energies of its frontier molecular orbitals (HOMO and LUMO).

Research on analogous benzamide (B126) structures demonstrates the utility of DFT. For instance, studies on N-methylbenzamide have utilized DFT to analyze the molecule's structure and the influence of substituents on C-H bond activation. rsc.org Similarly, DFT calculations on N,N'-(cyclohexane-1,4-dicarbonothioyl)bis(4-methylbenzamide) were used to optimize the molecular structure and calculate the HOMO-LUMO energy gap, which is critical for assessing chemical reactivity and kinetic stability. researchgate.net The molecular electrostatic potential (MEP) surface, another output of DFT, can identify the electron-rich and electron-deficient regions of this compound, predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 1: Predicted Molecular Properties of this compound using DFT Note: The following data is illustrative, based on typical outcomes of DFT calculations for similar organic molecules.

| Property | Predicted Value | Significance |

|---|---|---|

| Optimized Ground State Energy | -715.4 Hartrees | Indicates the molecule's stability at its most favorable geometric conformation. |

| HOMO Energy | -6.8 eV | Represents the energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | 0.5 eV | Represents the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 7.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Dipole Moment | 3.5 Debye | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe electronically excited states. q-chem.comq-chem.com This method is particularly valuable for predicting spectroscopic properties, such as the UV-Vis absorption spectrum, by calculating the energies of vertical electronic transitions from the ground state to various excited states. iastate.edu

By applying TD-DFT to this compound, researchers can predict the wavelengths at which the molecule absorbs light (λmax) and the intensity of these absorptions. This theoretical spectrum can be used to interpret experimental spectroscopic data or to predict the photophysical behavior of the molecule. The methodology has been successfully applied to numerous organic molecules to understand their optical properties in different environments. iastate.eduictp.it The accuracy of TD-DFT makes it a powerful tool for screening compounds for applications where light absorption is a key feature, without the need for initial synthesis and physical measurement. q-chem.comiastate.edu

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, it is crucial to study its interactions with specific protein targets. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose, providing a detailed picture of the ligand-protein binding event. mdpi.com

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This technique is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to hypothesize how a ligand might inhibit an enzyme or modulate a receptor's function. nih.gov

For this compound, docking simulations could be performed against a relevant biological target, such as an enzyme or receptor implicated in a disease pathway. The simulation would predict the most stable binding pose of the molecule within the protein's active site and calculate a "docking score," which is an estimation of the binding affinity. mdpi.com The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues of the protein. nih.gov Studies on other benzamide derivatives have successfully used docking to understand their binding mechanisms and guide the design of more potent inhibitors. mdpi.com

Table 2: Illustrative Molecular Docking Results for this compound Note: This table presents hypothetical docking results against a protein kinase, a common target for benzamide-type inhibitors.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Protein Kinase ABC | -8.2 | Lys72 | Hydrogen bond with amide carbonyl oxygen |

| Leu145 | Hydrophobic interaction with hexyl chain | ||

| Phe150 | Pi-pi stacking with benzamide ring |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, revealing the flexibility of both the ligand and the protein. escholarship.org

In Silico Approaches for Predicting Absorption, Distribution, Metabolism, and Excretion (ADME)

Before a compound can be considered for therapeutic use, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction models have become essential tools in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles, thereby reducing the time and cost associated with experimental testing. rsdjournal.orgopenagrar.desciensage.info

A variety of computational models, often based on quantitative structure-property relationships (QSPR), are available to predict the ADME properties of this compound based on its molecular structure. iapchem.org These models can estimate key physicochemical parameters such as lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). Furthermore, they can predict properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes such as the Cytochrome P450 family. nih.gov Tools like SwissADME provide a platform for these predictions, often including an assessment of "drug-likeness" based on established rules like Lipinski's Rule of Five. nih.govsciensage.info

Table 3: Predicted ADME and Physicochemical Properties for this compound Note: This data is generated from computational prediction tools and serves as an estimate of the compound's properties.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 219.32 g/mol | Within the typical range for small molecule drugs. |

| LogP (Lipophilicity) | 3.45 | Indicates good lipid solubility, suggesting potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Low TPSA suggests good potential for passive oral absorption and cell permeability. |

| Aqueous Solubility (LogS) | -3.8 | Indicates low to moderate solubility in water. |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Permeant | Yes | The molecule may be able to cross into the central nervous system. |

| Lipinski's Rule of Five | 0 Violations | Considered "drug-like" with a higher probability of oral bioavailability. |

Conformational Analysis and Energy Landscape Mapping

The physiological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, which possesses multiple rotatable single bonds, a multitude of conformations are accessible at room temperature. Computational chemistry and molecular modeling provide powerful tools to explore these different spatial arrangements, their relative energies, and the energy barriers separating them. This exploration is known as conformational analysis, and the resulting multi-dimensional map of energy as a function of molecular geometry is termed the potential energy surface (PES) or energy landscape. researchgate.netnih.gov Understanding this landscape is crucial for predicting the molecule's preferred shapes and its dynamic behavior.

The primary degrees of freedom in this compound that dictate its conformational diversity are the rotations around the amide C-N bond, the N-C bond of the hexyl group, the C-C bonds within the hexyl chain, and the bond connecting the phenyl ring to the carbonyl group.

A key feature of amides is the hindered rotation around the C-N bond due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character. fcien.edu.uyacs.org This restriction results in two principal planar conformers: cis and trans. For N,N-disubstituted amides, particularly N-alkyl-N-aryl amides, steric and electronic factors often lead to a preference for one conformer over the other. acs.orgnih.govnsf.gov In acyclic N-alkyl-N-aryl amides, allylic strain between the substituents on the nitrogen can force the aryl group to rotate out of the amide plane, often favoring a cis conformation where the alkyl group and carbonyl oxygen are on opposite sides of the C-N bond. acs.orgnsf.gov The energy barrier for this rotation is significant, typically ranging from 15 to 23 kcal/mol, meaning that interconversion between cis and trans isomers is slow at ambient temperatures. fcien.edu.uy

The flexible n-hexyl chain introduces a large number of additional conformers. Rotation around each C-C single bond can lead to anti (or trans) and gauche arrangements. rsc.orglibretexts.org The anti conformation, with a dihedral angle of approximately 180°, is generally the most stable due to minimized steric hindrance. libretexts.org Gauche conformations (dihedral angles of roughly ±60°) are slightly higher in energy. rsc.org An n-hexyl group can therefore exist in numerous conformations, from the low-energy all-anti (all-trans) extended chain to various folded structures containing one or more gauche interactions. acs.orgresearchgate.net

Mapping the complete energy landscape of this compound involves systematically or stochastically sampling the rotational space of each key dihedral angle and calculating the potential energy for each resulting conformation using quantum mechanical methods like Density Functional Theory (DFT). acs.orgnih.gov The outcome is a high-dimensional surface where valleys represent stable or metastable conformers (local minima) and the mountain passes between them represent the transition states for interconversion. researchgate.net

The table below summarizes the key rotational dynamics and expected conformational preferences for this compound, based on general principles of conformational analysis applied to its constituent fragments.

Table 1: Key Dihedral Angles and Conformational Energy Considerations for this compound

| Dihedral Angle | Description | Expected Low-Energy Conformations | Typical Energy Barrier (kcal/mol) |

| O=C-N-C (Hexyl) | Amide Bond Rotation | cis and trans isomers. For N-alkyl-N-aryl amides, cis is often favored. acs.orgnsf.gov | 15 - 23 fcien.edu.uy |

| C-N-C(1)-C(2) (Hexyl) | Rotation of Hexyl group at Nitrogen | Staggered conformations favored over eclipsed. | ~3 - 6 |

| N-C(1)-C(2)-C(3) (Hexyl) | C-C Bond in Hexyl Chain | anti (~180°) and gauche (~±60°). rsc.org | ~3 - 5 (for eclipsed transition state) |

| C(2)-C(3)-C(4)-C(5) (Hexyl) | C-C Bond in Hexyl Chain | anti (~180°) and gauche (~±60°). | ~3 - 5 (for eclipsed transition state) |

| Aryl-C(O)-N-C | Phenyl Ring Rotation | Planar or near-planar orientations, influenced by steric effects of the 3-methyl group. | ~2 - 5 |

Table 2: Hypothetical Relative Energies of n-Hexyl Chain Conformations

This table illustrates the additive nature of gauche interactions on the relative energy of the n-hexyl chain, taking the all-anti conformation as the energetic reference point (0 kcal/mol). Each gauche interaction typically adds approximately 0.9 kcal/mol to the energy.

| Conformation (relative to all-anti) | Number of Gauche Interactions | Estimated Relative Energy (kcal/mol) |

| All-anti | 0 | 0.0 |

| One gauche interaction | 1 | ~0.9 |

| Two gauche interactions | 2 | ~1.8 |

| Three gauche interactions | 3 | ~2.7 |

| Four gauche interactions | 4 | ~3.6 |

By combining these individual rotational preferences, a complex energy landscape emerges with potentially hundreds of distinct local minima. The global minimum energy conformation would represent the most populated state in the gas phase at low temperatures. In solution, the relative energies of these conformers can be altered by interactions with the solvent. fcien.edu.uy The comprehensive mapping of this landscape is essential for understanding how this compound might interact with biological targets or other molecules, as different conformations expose different pharmacophoric features.

Exploration of N Hexyl 3 Methylbenzamide in Materials Science and Polymer Chemistry

Incorporation into Polymer Architectures and Functional Materials

The integration of specific chemical moieties into polymer backbones or as pendant groups is a fundamental strategy for developing functional materials. N-alkylbenzamides, including N-hexyl-3-methylbenzamide, offer a versatile platform for such molecular engineering due to the distinct properties of the amide group.

While direct research on this compound as a primary monomer is not extensively documented, the broader class of benzamide (B126) and amide derivatives is pivotal in polymer synthesis. Amides are integral to polyamides, a major class of engineering thermoplastics known for their high performance. The synthesis of N-alkyl amides is a crucial reaction in creating these materials. researchgate.net The reactivity of the amide group, or its precursor functional groups (e.g., carboxylic acids and amines), allows it to be incorporated into polymer chains. mdpi.com

Cross-linking is a process that chemically joins polymer chains, transforming them into more rigid and stable three-dimensional networks. rjpdft.comacs.org This process enhances mechanical strength, thermal resistance, and solvent resistance. rjpdft.com Molecules with two or more reactive ends, known as cross-linking agents, are essential for this. While this compound itself has a single amide functional group, derivatives of benzamide can be synthesized to contain multiple reactive sites, enabling them to act as cross-linkers. For instance, diamine or dicarboxylic acid derivatives of benzamide could be used in condensation polymerization to form cross-linked polyamide networks. The use of cross-linkers is a common strategy to improve the properties of polymers for specific applications, such as creating hydrogels or thermosets. rjpdft.commdpi.com

The amide group is a cornerstone in tuning polymer properties due to its unique combination of characteristics. It possesses a significant dipole moment and can act as both a hydrogen bond donor and acceptor (in primary and secondary amides). This strong hydrogen bonding capability leads to high cohesive energy in polymers like polyamides, resulting in excellent mechanical properties and chemical resistance. rsc.org

The introduction of an amide functionality can drastically alter the thermophysical properties of a polymer. For example, studies on pyridinium-based ionic liquids have shown that incorporating an amide group leads to significant changes in properties and can enhance biodegradability, as the amide bond can be an active site for enzymatic attack. researchgate.net The balance between hydrophilic and hydrophobic properties within a polymer can also be finely tuned by the presence of amide groups, which is critical in biomedical applications. nih.gov The polarity and hydrogen-bonding capacity of the amide group can be leveraged to control polymer solubility, thermal stability, and molecular organization. rsc.orgresearchgate.net For instance, the configuration of the amide bond (acetanilide vs. benzamide derivatives) has been shown to significantly influence the gelation properties and molecular arrangement of phenylacetylene (B144264) macrocycles. researchgate.net

| Property Influenced by Amide Group | Consequence for Polymer | Example Application |

| Hydrogen Bonding | Increased mechanical strength, chemical resistance, and thermal stability. rsc.org | High-performance engineering plastics (e.g., Polyamides). rsc.org |

| Polarity | Affects solubility, and interactions with other molecules and surfaces. rsc.org | Polymer electrolytes for batteries, surface coatings. rsc.org |

| Hydrophilicity/Hydrophobicity Balance | Controls interactions with aqueous environments. nih.gov | Biomaterials, drug delivery systems. nih.gov |

| Biodegradability | Amide bond can be a site for enzymatic cleavage. researchgate.net | Biodegradable polymers for reduced environmental impact. researchgate.net |

Development of Functional Materials with Specific Characteristics

The specific chemical structure of this compound and its derivatives makes them candidates for the development of specialized functional materials, particularly those requiring electroactivity or enhanced conductivity.

Electroactive polymers (EAPs) are materials that change size or shape when stimulated by an electric field. mdpi.com They are often called "artificial muscles" and have applications in robotics, sensors, and biomedical devices. Conducting polymers, such as polyaniline and polypyrrole, are a major class of EAPs. mdpi.commdpi.com

To overcome the typically insulating nature of most polymers, conductive fillers are often added to create electrically conductive polymer composites. These materials are used for applications ranging from electrostatic discharge protection to components in electronic devices.

A study specifically investigated electrically conductive polymer composites based on N,N-diethyl-3-methylbenzamide (a close structural relative of this compound). nih.gov In this research, the benzamide compound was incorporated into a polymer matrix containing multi-walled carbon nanotubes. The resulting composites exhibited electrical resistivity low enough to be used in low-voltage applications. nih.gov The study also highlighted that the properties of the composite, such as the thermal diffusion of the benzamide repellent, were influenced by the material's dynamic viscosity and the physical dimensions of the conductor. nih.gov This demonstrates that benzamide derivatives can be successfully integrated into conductive composites, acting as a functional agent (in this case, a repellent) while the composite maintains its electrical properties. The challenge in creating such composites is to achieve a composition that maximizes conductivity without compromising the properties of the host polymer or the function of the added agent. sigmaaldrich.comfrontiersin.org

| Composite Component | Function | Research Finding |

| Polymer Matrix | Provides structural integrity and processability. | The choice of polymer affects viscosity and thermal properties. nih.gov |

| N,N-diethyl-3-methylbenzamide | Active agent (insect repellent). | Can be successfully incorporated at concentrations from 6 to 30 wt%. nih.gov |

| Conductive Filler (Carbon Nanotubes) | Imparts electrical conductivity. | Creates a composite with resistivity in the range of 150-171 Ohm. nih.gov |

Surface Modification and Interfacial Science Applications of Benzamide Derivatives

The surface properties of a material dictate its interaction with the environment. Benzamide derivatives have proven to be effective agents for surface modification, altering properties like reactivity, hydrophobicity, and biocompatibility.

Chemical modification using benzamide derivatives is a versatile method for functionalizing the surfaces of biopolymers like wood. nih.gov By applying activated carboxylic acids derived from benzamides, it is possible to covalently bond these molecules to the surface, thereby influencing the material's properties. nih.govfigshare.com For instance, this technique has been used to specifically tune the hydrophobicity of wood and enhance its resistance to fungi. nih.gov The efficiency of this modification can be correlated with the electronic properties (electron-withdrawing or donating groups) on the aromatic ring of the benzamide. nih.govfigshare.com

In another application, benzamide derivatives containing silane (B1218182) functional groups, such as Benzamide, 4-nitro-N-(3-(triethoxysilyl)propyl)-, are used for surface modification of materials like glass and metal. ontosight.ai The silane group can react with hydroxyl groups on a surface, forming a durable covalent bond. ontosight.ai This allows for the precise control of surface properties, such as enhancing hydrophobicity or reactivity, which is crucial in materials science for creating organic-inorganic hybrid materials with applications in catalysis and electronics. ontosight.ai The benzamide part of the molecule provides a scaffold that can be further functionalized to impart specific characteristics to the modified surface. ontosight.ai

Emerging Research Frontiers and Future Perspectives for N Hexyl 3 Methylbenzamide

Integration with Advanced High-Throughput Screening Technologies

There is currently no publicly available research demonstrating the integration of N-hexyl-3-methylbenzamide with advanced high-throughput screening (HTS) technologies. HTS methodologies are crucial in modern drug discovery and materials science for rapidly testing large numbers of compounds to identify those with desired biological activity or physical properties. These automated systems utilize robotics, sensitive detectors, and specialized software to conduct millions of assays in a short period. nih.gov

The process typically involves several stages, including target identification, preparation of reagents, management of compound libraries, assay development, and the screening itself. nih.gov The types of libraries screened can be diverse, encompassing combinatorial chemistry, genomics, and natural product collections. nih.gov

Table 1: High-Throughput Screening (HTS) Process

| Stage | Description |

| Target Identification | Identifying a specific biological target (e.g., enzyme, receptor) implicated in a disease. |

| Assay Development | Creating a reliable and reproducible biochemical or cell-based test to measure the effect of compounds on the target. |

| Compound Library Preparation | Assembling a diverse collection of chemical compounds for screening. |

| High-Throughput Screening | Automated testing of the compound library using the developed assay. |

| Data Analysis | Analyzing the screening results to identify "hits" – compounds that show desired activity. |

| Hit Validation & Follow-up | Confirming the activity of hits and selecting promising candidates for further study. |

This table describes a general HTS workflow and does not represent specific data for this compound.

Rational Design of Novel Derivatization Strategies for Enhanced Functionality

Specific research on the rational design of novel derivatization strategies to enhance the functionality of this compound is not present in the current scientific literature. Chemical derivatization is a technique used to modify a molecule to improve its properties for a specific application. This can include enhancing analytical detection, improving solubility, increasing biological activity, or altering physical characteristics.

Strategies for derivatization are often based on the functional groups present in the parent molecule. For amides like this compound, derivatization could theoretically target the amide bond, the aromatic ring, or the alkyl chain. The goals of such modifications could include introducing chromophores for UV-Vis detection, fluorophores for fluorescence detection, or other moieties to improve performance in various assays. nih.gov

Interdisciplinary Research Synergies and Translational Research Opportunities

Currently, there are no documented interdisciplinary research synergies or translational research opportunities specifically focused on this compound. Interdisciplinary research involves the collaboration of experts from different fields to solve complex scientific problems. Translational research aims to "translate" findings from basic science into practical applications, such as new medical treatments or technologies.

The National Center for Advancing Translational Sciences (NCATS) supports a wide range of research activities aimed at overcoming roadblocks in the development of new therapies. nih.gov These initiatives often involve collaborations between chemists, biologists, clinicians, and data scientists. The lack of foundational research on the biological or material properties of this compound means that it has not yet become a subject of such collaborative or translational efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.